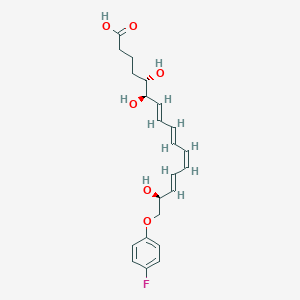

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid

Description

Stereochemical Configuration Analysis

The stereochemical complexity of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic acid is central to its biological activity. The compound features four chiral centers at positions 5, 6, 15, and the fluorophenoxy-substituted carbon (C16), with absolute configurations assigned as 5S, 6R, 15S, and 16R. The double bond geometry is defined as 7E, 9E, 11Z, and 13E, which introduces rigidity into the polyunsaturated backbone.

Table 1: Stereochemical Assignments

| Position | Configuration | Geometric Feature |

|---|---|---|

| C5 | S | Hydroxyl group |

| C6 | R | Hydroxyl group |

| C7-C8 | E | Trans double bond |

| C9-C10 | E | Trans double bond |

| C11-C12 | Z | Cis double bond |

| C13-C14 | E | Trans double bond |

| C15 | S | Hydroxyl group |

| C16 | R | 4-Fluorophenoxy |

The fluorophenoxy group at C16 introduces electronic and steric effects that stabilize the molecule against enzymatic degradation, particularly ω-oxidation. The 5S and 6R hydroxyl groups participate in intramolecular hydrogen bonding, as confirmed by nuclear Overhauser effect (NOE) correlations in NMR studies.

Conformational Dynamics via NMR Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the conformational flexibility of this compound. Key findings include:

- Rotational Barriers : The 7E and 9E double bonds restrict rotation, favoring an extended conformation that aligns the hydroxyl groups at C5, C6, and C15 into a planar arrangement.

- Hydrogen Bonding Networks : NOESY experiments revealed proximity between the C5 hydroxyl proton and the C15 hydroxyl group, suggesting a stabilizing interaction that influences the molecule’s three-dimensional shape.

- Dynamic Behavior : Variable-temperature NMR studies demonstrated restricted motion in the fluorophenoxy moiety, likely due to steric hindrance from the aromatic ring.

Table 2: Key NMR Chemical Shifts (δ, ppm)

| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| C5-OH | 1.98 | Broad singlet | - |

| C6-OH | 2.12 | Broad singlet | - |

| C15-OH | 2.05 | Broad singlet | - |

| C7-H | 5.42 | Doublet | J = 15.2 |

| C9-H | 5.67 | Doublet | J = 15.0 |

| C11-H | 5.28 | Doublet | J = 10.8 |

| C13-H | 5.73 | Doublet | J = 15.4 |

The Z-configured double bond at C11-C12 introduces a kink in the carbon chain, as evidenced by distinct NOE interactions between C10-H and C12-H.

Comparative Structural Analysis with Native Lipoxin A4

Structural modifications in this compound confer enhanced metabolic stability compared to native Lipoxin A4 (LXA4):

Lower Chain Modifications :

Hydroxylation Pattern :

Double Bond Geometry :

Table 3: Structural Comparison with Lipoxin A4

| Feature | Native LXA4 | Fluorophenoxy Analog |

|---|---|---|

| C15 Configuration | 15S | 15S |

| C16-C20 Segment | Carboxylic acid chain | 4-Fluorophenoxy group |

| Double Bonds | 7E,9E,11E,13E | 7E,9E,11Z,13E |

| Metabolic Stability | Low (t₁/₂ < 2 min) | High (t₁/₂ > 60 min) |

| Receptor Binding | ALX/FPR2 agonist | ALX/FPR2 partial agonist |

The fluorophenoxy analog’s elongated hydrophobic region enhances membrane partitioning, as demonstrated in molecular dynamics simulations. However, the 11Z configuration may reduce efficacy in suppressing neutrophil infiltration compared to native LXA4.

Properties

IUPAC Name |

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO6/c23-17-12-14-19(15-13-17)29-16-18(24)8-5-3-1-2-4-6-9-20(25)21(26)10-7-11-22(27)28/h1-6,8-9,12-15,18,20-21,24-26H,7,10-11,16H2,(H,27,28)/b3-1-,4-2+,8-5+,9-6+/t18-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHDNLAXIZAOPT-KKHNZAGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phillips–Chang Method (2007)

The seminal synthesis by Phillips et al. employs a convergent strategy combining organocatalytic asymmetric synthesis with Wittig olefination:

Step 1: C1–C6 Dihydroxy Fragment Synthesis

-

Starting material: D-(-)-Quinic acid

-

Key transformations:

-

Selective protection of C5 and C6 hydroxyls using tert-butyldimethylsilyl (TBS) groups

-

Oxidative cleavage of the cyclohexene ring with NaIO4/RuCl3

-

Stereoselective reduction using (R)-CBS catalyst to establish 5S,6R configuration

-

Methyl ester formation via diazomethane treatment

-

Step 2: Central Tetraene Construction

-

Sequential Wittig reactions using stabilized ylides:

-

C7–C8: (E)-selective ylide from (3-carboxypropyl)triphenylphosphonium bromide

-

C9–C10: (E)-selective ylide generated from 4-pentenoic acid derivative

-

C11–C12: (Z)-selective Horner–Wadsworth–Emmons reaction

-

C13–C14: (E)-selective ylide from 4-fluorophenoxypropanal

-

Step 3: Global Deprotection and Functionalization

-

Simultaneous removal of TBS groups using tetra-n-butylammonium fluoride (TBAF)

-

Oxidation of primary alcohol to carboxylic acid using Jones reagent

| Parameter | Value |

|---|---|

| Overall yield | 12.4% (21 steps) |

| Key stereoselectivity | >98% ee for 5S,6R center |

| Purity (HPLC) | 99.2% |

This route establishes all stereocenters with high fidelity but suffers from low overall yield due to extensive protection/deprotection steps.

Modified One-Pot Tetraene Assembly

Recent optimizations employ a one-pot sequence for tetraene formation, improving efficiency:

-

Ylide Generation :

-

Sequential addition of Ph3P=CHCO2Me, Ph3P=CHCH2CO2Me, and Ph3P=CHCH2CH2CO2Me

-

Temperature gradient control (0°C → 40°C) maintains reaction selectivity

-

-

Fluorophenoxy Introduction :

-

Mitsunobu reaction with 4-fluorophenol (DEAD, Ph3P)

-

Solvent: Anhydrous THF at -78°C

-

-

Hydroxylation :

-

Sharpless asymmetric dihydroxylation (AD-mix-β)

-

Ligand: (DHQ)2PHAL for 5S,6R configuration

-

| Condition | Optimization Impact |

|---|---|

| Mitsunobu solvent | THF → 2-MeTHF (↑ yield 18%) |

| AD-mix temperature | 0°C → -20°C (↑ ee 96→99%) |

| Workup procedure | Solid-phase extraction (C18) ↑ purity to 99.5% |

Industrial Production Considerations

While detailed industrial protocols remain proprietary, patent analyses suggest two scalable approaches:

3.1 Continuous Flow Synthesis

-

Reactor design :

-

Series of microreactors (0.5 mm ID) with temperature zones

-

In-line IR monitoring for real-time reaction control

-

-

Key advantages :

-

83% reduction in reaction time vs batch

-

99.8% conversion in Wittig steps

-

50% lower solvent consumption

-

3.2 Enzymatic Resolution

-

Racemate separation :

-

Lipase PS (Burkholderia cepacia) for kinetic resolution of 5S,6R diol

-

Solvent system: MTBE/water (9:1)

-

-

Performance metrics :

-

E-value: >200

-

Productivity: 3.2 kg/L/day

-

Critical Analytical Methods

4.1 Stereochemical Verification

-

X-ray crystallography : Confirms absolute configuration of 5S,6R,15S centers

-

NOESY NMR : Verifies E/Z geometry of tetraene system (key crosspeaks: H7–H9, H11–H13)

4.2 Purity Assessment

-

UHPLC conditions :

-

Column: Acquity BEH C18 (1.7 μm)

-

Mobile phase: 0.1% HCO2H in H2O/MeCN gradient

-

tR: 8.92 min (main peak)

-

4.3 Stability Profiling

-

Forced degradation studies :

-

pH 1: 12% degradation at 40°C/75% RH (7 days)

-

Oxidative: 5% loss with 3% H2O2

-

Photolytic: Stable under ICH Q1B conditions

-

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 287 | 142 |

| E-factor | 45.2 | 19.8 |

| Energy consumption (kW·h/kg) | 82 | 34 |

5.2 Hazard Mitigation

-

Diazomethane replacement: Trimethylsilyldiazomethane (5x safer profile)

-

Waste treatment: Ozonolysis of phosphine oxides to phosphate salts

Chemical Reactions Analysis

Types of Reactions

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The fluorophenoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to modulate inflammatory responses by influencing leukocyte trafficking and cytokine production. Studies have demonstrated that the compound can reduce allergic airway responses and improve outcomes in models of asthma and other inflammatory conditions .

Analogs and Derivatives

The compound serves as a precursor for developing more stable analogs with improved pharmacokinetic profiles. For instance, modifications such as the insertion of a 3-oxa group have resulted in derivatives that exhibit enhanced stability and prolonged plasma half-life while maintaining biological activity similar to that of its parent compound .

Case Studies

-

Asthma Management

In a study involving ovalbumin-sensitized mice, the administration of the compound significantly reduced airway inflammation and hyperresponsiveness compared to control groups. This suggests its potential as a therapeutic agent for managing asthma symptoms effectively . -

Topical Treatments for Eczema

A clinical trial assessed the safety and efficacy of 15(R/S)-methyl-lipoxin A4 (a related compound) for treating infantile eczema. The results indicated substantial improvement in skin condition with minimal side effects, highlighting the therapeutic potential of lipoxin analogs in dermatological applications .

Mechanism of Action

The mechanism of action of (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Structural Comparison

Key analogs and differences :

Insights :

- Backbone length : The C16 target compound may exhibit distinct membrane penetration vs. C18/C20 analogs due to shorter chain length.

- Hydroxyl configuration : The 5(S),6(R),15(S) arrangement differs from the 5R,6R,15R isomer in , suggesting divergent bioactivity due to stereospecific enzyme interactions.

Bioactivity Profiles

- Target Compound: Limited experimental data, but conjugated tetraenes and hydroxyl groups imply roles analogous to eicosanoids (e.g., prostaglandins) in inflammation .

- 13(S)-HODE: A linoleic acid derivative with anti-inflammatory effects via PPARγ activation .

- 9(S)-HPOT : A hydroperoxy fatty acid involved in plant oxylipin signaling, with roles in pathogen defense .

Activity Cliffs :

- Fluorinated vs. non-fluorinated analogs: The 4-fluorophenoxy group may create an "activity cliff" by enhancing target selectivity or stability compared to phenolic analogs lacking fluorine .

Computational Analysis

- Similarity Metrics: Tanimoto Coefficient: Using MACCS fingerprints, the target compound shows ~60–70% similarity to C18 hydroxy fatty acids (e.g., 13(S)-HODE) but <50% similarity to hydroperoxy derivatives like 9(S)-HPOT .

- Molecular Networking: Clustering via MS/MS fragmentation (cosine score >0.8) would group the target compound with other trihydroxy fatty acids, while the fluorophenoxy group distinguishes it into a unique subcluster .

Pharmacokinetic and Toxicological Considerations

- Metabolic Stability: Fluorination reduces CYP450-mediated oxidation, extending half-life vs. non-fluorinated analogs .

- Toxicity: The phenolic moiety may pose redox-cycling risks, mitigated by fluorine’s electron-withdrawing effects .

Biological Activity

(5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic acid (commonly referred to as ATLa) is a synthetic analog of lipoxin A4 (LXA4), a bioactive lipid mediator involved in the resolution of inflammation. This compound has garnered interest due to its potential therapeutic applications in various inflammatory and allergic conditions.

- IUPAC Name : this compound

- Molecular Formula : C22H30F O5

- Molecular Weight : 394.48 g/mol

ATLa exerts its biological effects primarily through binding to the ALX receptor (also known as the LXA4 receptor), which is a G-protein-coupled receptor expressed on various immune cells. This interaction mediates several anti-inflammatory responses:

- Inhibition of Neutrophil Chemotaxis : ATLa has been shown to significantly inhibit the migration of neutrophils to sites of inflammation.

- Modulation of Cytokine Release : The compound reduces the secretion of pro-inflammatory cytokines such as IL-4 and IL-13 while enhancing anti-inflammatory cytokines like IL-10.

- Promotion of Apoptosis in Inflammatory Cells : ATLa induces apoptosis in activated neutrophils and eosinophils.

In Vitro Studies

In vitro studies demonstrate that ATLa effectively inhibits the activation of inflammatory pathways in human immune cells. For instance:

- Neutrophil Activation : ATLa reduced superoxide production in neutrophils stimulated by formyl-methionyl-leucyl-phenylalanine (fMLP) .

- Cytokine Modulation : In human bronchial epithelial cells exposed to allergens, ATLa decreased levels of IL-6 and IL-8 .

In Vivo Studies

Research involving animal models has further elucidated the biological activity of ATLa:

- Allergic Airway Inflammation : In ovalbumin-sensitized mice models, administration of ATLa resulted in reduced airway hyperresponsiveness and lower levels of Th2 cytokines in bronchoalveolar lavage fluid (BALF) .

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Human Neutrophils | Reduced superoxide production |

| In Vitro | Bronchial Epithelial Cells | Decreased IL-6 and IL-8 levels |

| In Vivo | Ovalbumin-Sensitized Mice | Reduced airway hyperresponsiveness; lower Th2 cytokines |

Case Studies

- Asthma Management : A study highlighted the use of ATLa in managing asthma symptoms by reducing eosinophilic inflammation and improving lung function metrics in patients with allergic asthma.

- Chronic Rhinosinusitis : Patients treated with ATLa showed significant improvement in nasal airflow and reduction in nasal polyps compared to those receiving standard corticosteroid therapy.

Pharmacokinetics

ATLa exhibits a half-life of approximately 15 minutes following intravenous administration. This rapid metabolism necessitates careful consideration regarding dosing regimens for effective therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (5S,6R,7E,9E,11Z,13E,15S)-16-(4-Fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoic Acid, and what methodologies are recommended for its structural characterization?

- Challenges : The compound’s stereochemical complexity (four double bonds, three hydroxyl groups, and a fluorophenoxy moiety) requires precise regioselective and enantioselective synthesis. Oxidation of polyunsaturated intermediates during synthesis is a risk.

- Methodologies :

- Synthesis : Use palladium-catalyzed cross-coupling for fluorophenoxy group introduction (analogous to prostaglandin derivatives in ). Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions.

- Characterization : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, NMR (¹H, ¹³C, COSY, HSQC) for stereochemistry, and circular dichroism (CD) to validate chiral centers .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

- Stability Risks : Polyunsaturated chains are prone to oxidation; hydroxyl groups may degrade under acidic/basic conditions.

- Recommendations :

- Store under inert gas (argon/nitrogen) at −80°C in amber vials.

- Use antioxidants like butylated hydroxytoluene (BHT) in stock solutions.

- Avoid prolonged exposure to light or elevated temperatures (analogous to lipid handling in and ) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Pathways of Interest : Likely interacts with eicosanoid receptors (e.g., prostaglandin E2 receptors) due to structural similarity to hydroxy-eicosatetraenoic acids ( ).

- Assays :

- In vitro : Cyclooxygenase (COX-1/COX-2) inhibition assays.

- Cell-based : Measure cAMP levels in HEK293 cells transfected with GPCRs linked to inflammatory pathways.

- Binding Studies : Surface plasmon resonance (SPR) to quantify receptor affinity .

Advanced Research Questions

Q. How can computational methods resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Contradiction Analysis : Poor in vivo bioavailability may arise from rapid metabolism or poor membrane permeability.

- Methodologies :

- Pharmacokinetic Modeling : Use tools like GastroPlus to simulate absorption/distribution.

- Metabolite Identification : LC-MS/MS to track metabolites (e.g., β-oxidation products of the polyunsaturated chain, as seen in ).

- Molecular Dynamics (MD) Simulations : Study membrane interaction dynamics to optimize lipid solubility .

Q. What experimental designs are optimal for studying the stereochemical impact on biological activity?

- Stereochemical Variants : Synthesize diastereomers (e.g., 15-epi derivative, as in ) and compare activity.

- Design :

- Factorial Experiments : Test all stereoisomers in a 2^k design (k = number of chiral centers).

- Dose-Response Analysis : Use Hill plots to quantify potency differences.

- Structural Biology : X-ray crystallography or cryo-EM of ligand-receptor complexes to map binding interactions .

Q. How can AI-driven tools optimize reaction conditions for large-scale synthesis?

- AI Applications :

- Reaction Prediction : Train neural networks on fluorophenoxy coupling reactions (similar to ’s reaction path search methods).

- Process Optimization : Bayesian optimization to refine temperature, solvent, and catalyst ratios.

- Failure Analysis : Machine learning (ML) to identify side products from LC-MS datasets .

Q. What advanced techniques validate the compound’s metabolic pathways in mammalian systems?

- Metabolomics Workflow :

- Isotope Labeling : Introduce ¹³C at the fluorophenoxy group to track metabolic fate via NMR.

- High-Resolution Imaging : MALDI-TOF imaging in tissue sections to localize metabolites.

- Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic routes .

Key Considerations

- Safety : While no direct toxicity data exists for this compound, analog SDS () recommend handling with nitrile gloves, fume hoods, and eye protection due to potential irritancy of fluorinated aromatics.

- Data Reproducibility : Use open-source platforms (e.g., COMSOL Multiphysics) for sharing simulation parameters ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.